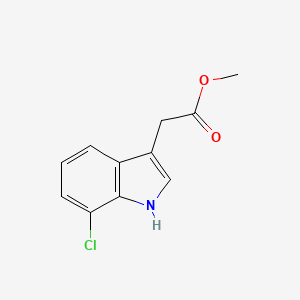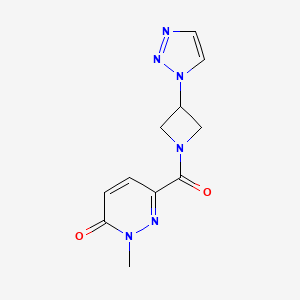![molecular formula C22H19N3O4S2 B2505500 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 330190-07-3](/img/structure/B2505500.png)
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and cardiac electrophysiological activities.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the introduction of various substituents to the benzamide core to modulate the compound's biological activity. For example, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been described, with some compounds showing significant potency in in vitro assays . Similarly, the synthesis of substituted benzamide/benzene sulfonamides with anti-inflammatory and anti-cancer properties has been reported . These studies suggest that the synthesis of this compound would likely involve strategic functionalization of the benzamide core to achieve the desired biological effects.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. For instance, a novel benzamide compound's structure was determined using X-ray diffraction, indicating crystallization in a triclinic system . DFT calculations can complement experimental data, providing insights into the electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) surface map . These analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be explored through theoretical calculations and experimental assays. The MEP surface map and potential energy surface (PES) scans can predict the chemical reactivity of the molecule . Additionally, the antioxidant properties of benzamide compounds can be determined using assays such as the DPPH free radical scavenging test, which provides information on the compound's ability to act as a radical scavenger .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including their thermodynamic properties, can be calculated using DFT. These properties are influenced by the molecular geometry and the nature of substituents on the benzamide core. The calculated values can be compared with experimental data to validate the theoretical models . Understanding these properties is essential for the development of benzamide derivatives as therapeutic agents, as they affect the compound's stability, solubility, and overall pharmacokinetic profile.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Pharmacological Applications :
- A study synthesized compounds similar to the specified benzothiazole for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The compounds were synthesized by condensing Ethylchloroformate with substituted 2-aminobenzothiazoles (Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J., 2009).
Anticancer Properties :
- Another research focused on similar benzamide compounds as novel PI3K inhibitors and anticancer agents. These compounds showed antiproliferative activities against human cancer cell lines, suggesting their potential as anticancer agents (Shao, T., Wang, J., Chen, J.-G., et al., 2014).
Cardiac Electrophysiological Activity :
- A study on N-substituted imidazolylbenzamides, structurally related to benzothiazoles, demonstrated that these compounds have potent class III electrophysiological activity, indicating their potential use in cardiac applications (Morgan, T. K., Lis, R., Lumma, W. C., et al., 1990).
Antimicrobial Studies of Pyridine Derivatives :
- Benzothiazole derivatives have been synthesized and shown to possess considerable antibacterial activity (Patel, N. B., & Agravat, S. N., 2009).
Corrosion Inhibitors :
- Benzothiazole derivatives were investigated for their corrosion inhibiting effect against steel in acidic solutions, showing high inhibition efficiencies (Hu, Z., Yan-bin, M., Ma, X., et al., 2016).
Radiosensitizers in Cancer Treatment :
- Some benzothiazole derivatives have been studied for their effectiveness as radiosensitizers and anticarcinogenic compounds against various cancer cell lines (Majalakere, K., Kunhana, S. B., Rao, S., et al., 2020).
Eigenschaften
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-14-7-10-16(11-8-14)31(27,28)25-18-6-4-3-5-17(18)21(26)24-22-23-19-12-9-15(29-2)13-20(19)30-22/h3-13,25H,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCMTHHLWWHWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2505422.png)
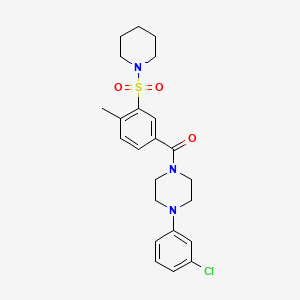
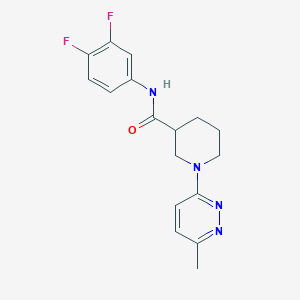
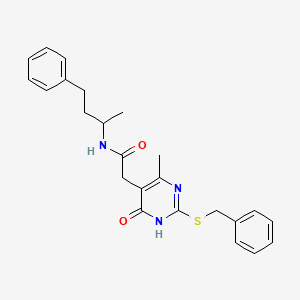
![{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B2505430.png)
![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2505431.png)

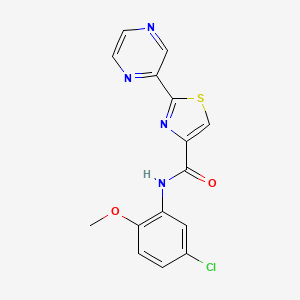
![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)
![4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2505435.png)
